molecular formula C9H12N2O4 B5269855 5-Pentanoyl-1,3-diazinane-2,4,6-trione

5-Pentanoyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5269855
M. Wt: 212.20 g/mol
InChI Key: SGDHXNOTONBDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pentanoyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with the molecular formula C9H12N2O4. It is a derivative of barbituric acid, characterized by the presence of a pentanoyl group attached to the nitrogen atom at the 5-position of the diazinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentanoyl-1,3-diazinane-2,4,6-trione typically involves the acylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

5-Pentanoyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

5-Pentanoyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a pharmacophore in drug design, particularly for its anticonvulsant and sedative properties.

    Medicine: Research is ongoing into its use as an active pharmaceutical ingredient in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Pentanoyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to sedative and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentanoyl-1,3-diazinane-2,4,6-trione is unique due to its specific pentanoyl substitution, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for targeted drug design and synthesis of novel materials .

Properties

IUPAC Name

5-pentanoyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-2-3-4-5(12)6-7(13)10-9(15)11-8(6)14/h6H,2-4H2,1H3,(H2,10,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDHXNOTONBDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1C(=O)NC(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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